molecular formula C13H15ClN2O B14746990 Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- CAS No. 5371-90-4

Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl-

Cat. No.: B14746990
CAS No.: 5371-90-4
M. Wt: 250.72 g/mol
InChI Key: WYXRAKZFVVLFRK-UHFFFAOYSA-N
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Description

Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl-: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group at the first position, a 2-chloroethoxy group at the fifth position, and a methyl group at the third position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.

    Benzylation: The introduction of the benzyl group at the first position can be achieved through a nucleophilic substitution reaction. This involves the reaction of 3-methyl-1H-pyrazole with benzyl chloride in the presence of a base such as potassium carbonate.

    Chloroethoxylation: The 2-chloroethoxy group can be introduced at the fifth position through an etherification reaction. This involves the reaction of the intermediate compound with 2-chloroethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrazole derivatives can undergo oxidation reactions to form pyrazole N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of pyrazole derivatives can lead to the formation of dihydropyrazoles. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Pyrazole derivatives can undergo various substitution reactions, including halogenation, alkylation, and acylation. These reactions often involve reagents such as halogens, alkyl halides, and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Halogens, alkyl halides, acyl chlorides; typically carried out in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Pyrazole N-oxides

    Reduction: Dihydropyrazoles

    Substitution: Halogenated, alkylated, or acylated pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase (COX) enzymes.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties. Pyrazole derivatives have shown promise in the treatment of conditions such as arthritis and certain types of cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins.

    Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of intrinsic apoptotic pathways, involving the release of cytochrome c and activation of caspases.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-iodo-1H-pyrazole
  • 1-Benzyl-4-iodo-1H-pyrazole
  • 4-Iodopyrazole

Uniqueness

Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- is unique due to the presence of the 2-chloroethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other pyrazole derivatives.

Properties

CAS No.

5371-90-4

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

1-benzyl-5-(2-chloroethoxy)-3-methylpyrazole

InChI

InChI=1S/C13H15ClN2O/c1-11-9-13(17-8-7-14)16(15-11)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3

InChI Key

WYXRAKZFVVLFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OCCCl)CC2=CC=CC=C2

Origin of Product

United States

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